REACTION_CXSMILES
|
CS(=[N:7][C:8]#[N:9])C(=S)OC.[CH3:10][O:11][C:12]1[CH:22]=[CH:21][C:15]([CH2:16][NH:17][CH2:18][CH2:19][SH:20])=[CH:14][CH:13]=1.[CH3:23]S>C(O)C>[C:8]([N:7]=[C:23]1[N:17]([CH2:16][C:15]2[CH:21]=[CH:22][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[CH2:18][CH2:19][S:20]1)#[N:9]
|
Name
|
cyanimino-dithiocarbonic acid dimethylester
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
CS(C(OC)=S)=NC#N
|
Name
|
5.91
|
Quantity
|
30 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNCCS)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
the crystalline residue is recrystallized from 15 ml of isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N=C1SCCN1CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |